7-Methylisoquinolin-6-ol

Description

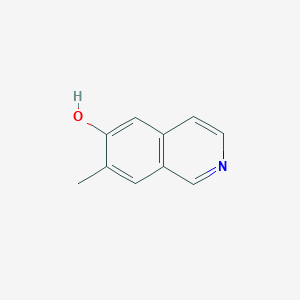

7-Methylisoquinolin-6-ol (CAS: 666735-06-4) is a heterocyclic organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.187 g/mol . Its structure consists of an isoquinoline backbone substituted with a hydroxyl (-OH) group at position 6 and a methyl (-CH₃) group at position 7 (Figure 1). Key identifiers include:

- SMILES:

CC1=CC2=C(C=CN=C2)C=C1O - InChI: InChI=1S/C10H9NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h2-6,12H,1H3

- InChIKey:

LSQCAPPMCXLOAX-UHFFFAOYSA-N.

Collision cross-section (CCS) predictions for its ionized forms include:

| Ion State | m/z | CCS (Ų) | |

|---|---|---|---|

| [M+H]+ | 160.1 | 141.2 | |

| [M+Na]+ | 182.1 | 152.7 | |

| [M-H]- | 158.1 | 138.5 | . |

Limited literature exists on its synthesis, biological activity, or applications, necessitating comparisons with structurally related compounds.

Propriétés

IUPAC Name |

7-methylisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQCAPPMCXLOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630333 | |

| Record name | 7-Methylisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666735-06-4 | |

| Record name | 7-Methylisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylisoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analyse Biochimique

Biochemical Properties

7-Methylisoquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 7-Methylisoquinolin-6-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Methylisoquinolin-6-ol has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 7-Methylisoquinolin-6-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to bind to certain receptors, modulating their activity and downstream signaling pathways. These interactions can result in alterations in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methylisoquinolin-6-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methylisoquinolin-6-ol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 7-Methylisoquinolin-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or providing neuroprotection. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 7-Methylisoquinolin-6-ol.

Metabolic Pathways

7-Methylisoquinolin-6-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 7-Methylisoquinolin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 7-Methylisoquinolin-6-ol can be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 7-Methylisoquinolin-6-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

7-Methylisoquinolin-6-ol (C10H9NO) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

7-Methylisoquinolin-6-ol is known to interact with various enzymes and proteins, particularly affecting cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to modulation of enzyme activity, influencing metabolic pathways significantly.

Table 1: Interaction with Enzymes

| Enzyme Type | Effect on Activity | Reference |

|---|---|---|

| Cytochrome P450 | Modulation (activation/inhibition) | |

| Other Enzymes | Variable effects |

Cellular Effects

The compound exhibits profound effects on cellular processes. Research indicates that it can modulate key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to alterations in gene expression and overall cellular function.

Molecular Mechanism

At the molecular level, 7-Methylisoquinolin-6-ol binds to specific receptors and enzymes, leading to changes in their activity. This can result in either activation or inhibition of various pathways, affecting cellular behavior. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer properties .

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of 7-Methylisoquinolin-6-ol vary significantly with dosage. Lower doses may enhance cognitive functions or provide neuroprotective effects, while higher doses can lead to toxicity, including hepatotoxicity and nephrotoxicity.

Table 2: Dosage Effects

| Dosage Range | Biological Effect | Reference |

|---|---|---|

| Low Dose | Neuroprotection | |

| High Dose | Hepatotoxicity |

Case Studies and Research Findings

Several studies have explored the anticancer potential of 7-Methylisoquinolin-6-ol. For example, a study assessing its cytotoxicity against various cancer cell lines showed significant activity against Hep 3B (hepatoma) cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

In another study, the compound was evaluated for its ability to induce apoptosis in cancer cells through interference with tubulin polymerization and reactive oxygen species (ROS) generation . This mechanism highlights its potential as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Methylisoquinolin-6-ol has garnered interest for its potential therapeutic properties. Research indicates that it may act as a modulator of key biological pathways, influencing various diseases.

Antimicrobial Activity

Studies have shown that derivatives of isoquinoline compounds exhibit significant antibacterial properties. For example, compounds related to 7-Methylisoquinolin-6-ol have been tested against resistant strains of Staphylococcus aureus and Enterococcus faecalis, demonstrating minimum inhibitory concentrations (MICs) in the range of 4–8 μg/mL, which highlights their effectiveness against multidrug-resistant bacteria .

Neuroprotective Effects

Research indicates that isoquinoline derivatives can influence neurological pathways. For instance, 7-Methylisoquinolin-6-ol has been studied for its interaction with protein targets involved in neurodegenerative diseases, such as Parkinson's disease. Inhibitors targeting LRRK2 (Leucine-rich repeat kinase 2) have been developed based on this compound, showing promise in mitigating disease progression .

Biochemical Applications

The compound plays a significant role in various biochemical reactions, particularly due to its interactions with enzymes and cellular pathways.

Enzyme Modulation

7-Methylisoquinolin-6-ol has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, thereby influencing metabolic pathways significantly.

Cellular Signaling

This compound affects cell signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Its ability to modulate these pathways positions it as a potential candidate for further drug development aimed at cancer therapies and regenerative medicine.

Industrial Applications

Beyond medicinal uses, 7-Methylisoquinolin-6-ol is also explored in industrial applications.

Organic Electronics

The compound serves as a precursor in the synthesis of organic electronic materials. Its unique structural properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .

Dyes and Pigments

It is utilized in the development of dyes and pigments due to its chemical stability and color properties, making it valuable in textile and cosmetic industries .

Case Studies

Comparaison Avec Des Composés Similaires

Structural Analogues of 7-Methylisoquinolin-6-ol

The following compounds share structural similarities with 7-methylisoquinolin-6-ol, differing primarily in substituents or backbone modifications:

Substituent Effects on Physicochemical Properties

- Hydroxyl (-OH) vs. Methoxy (-OCH₃): The hydroxyl group in 7-methylisoquinolin-6-ol increases polarity and hydrogen-bonding capacity compared to methoxy-substituted analogues like 6-methoxyisoquinolin-7-ol. This could enhance solubility in polar solvents but reduce membrane permeability .

- Methyl (-CH₃) vs. Iodo (-I): The methyl group in 7-methylisoquinolin-6-ol introduces steric hindrance, which may limit interactions with biological targets compared to bulkier substituents like iodine in 6-iodo-7-methoxyisoquinoline. However, iodine’s polarizability could enhance binding affinity in certain receptors .

- Saturated vs. Aromatic Backbones: 1,2,3,4-Tetrahydro-7-methoxy-6-isoquinolinol has a partially saturated isoquinoline ring, reducing aromatic conjugation and increasing flexibility. This may improve bioavailability but decrease planar stacking interactions critical for DNA intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.